molecular formula C12H8ClF B1620935 4-Chloro-4'-fluorobiphenyl CAS No. 398-22-1

4-Chloro-4'-fluorobiphenyl

Cat. No.: B1620935
CAS No.: 398-22-1
M. Wt: 206.64 g/mol
InChI Key: GWGSGYOPKPVAPW-UHFFFAOYSA-N
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Description

4-Chloro-4’-fluorobiphenyl is an organic compound with the molecular formula C12H8ClF It is a derivative of biphenyl, where one hydrogen atom on each of the benzene rings is replaced by a chlorine and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-fluorobiphenyl can be synthesized through various methods, one of which includes the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 4-chlorophenylboronic acid with 4-fluoroiodobenzene in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere.

Industrial Production Methods: Industrial production of 4-Chloro-4’-fluorobiphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-fluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted biphenyl derivatives, while oxidation could lead to the formation of biphenyl carboxylic acids.

Scientific Research Applications

4-Chloro-4’-fluorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated biphenyls with biological systems.

    Industry: Used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-fluorobiphenyl involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the carbon bearing the halogen, forming an intermediate carbanion . This intermediate then eliminates the halide, resulting in the substituted product.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-4’-fluorobiphenyl is unique due to the presence of both chlorine and fluorine atoms on the biphenyl structure. This dual substitution can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-chloro-4-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGSGYOPKPVAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373941
Record name 4-CHLORO-4'-FLUOROBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-22-1
Record name 4-CHLORO-4'-FLUOROBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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